6-(piperidin-1-yl)pyridine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-piperidin-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-5-4-6-11(13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHWOUMZWOALQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis of 6-(Piperidin-1-yl)pyridine-2-carbonitrile and Analogs
The direct assembly of the this compound scaffold can be accomplished through several key reaction classes, including nucleophilic aromatic substitution, multicomponent reactions, and transition metal-catalyzed cyclizations.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. This method typically involves the reaction of a pyridine (B92270) ring bearing a suitable leaving group, most commonly a halogen, at the C-6 position with piperidine (B6355638). The electron-withdrawing nature of the nitrile group at the C-2 position and the ring nitrogen atom activates the pyridine ring towards nucleophilic attack.
The attack by the nucleophile (piperidine) is favored at the positions ortho (C-2/C-6) and para (C-4) to the ring nitrogen. stackexchange.com This is because the anionic intermediate formed during the attack can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. stackexchange.com When a leaving group is present at one of these activated positions, the SNAr reaction can proceed efficiently.
A representative synthesis involves the reaction of a 2-chloro or 2-fluoropyridine (B1216828) derivative with piperidine. For instance, the synthesis of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, an analog of the target compound, was achieved by refluxing an equimolar mixture of 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile and piperidine in a THF/EtOH solvent system with a few drops of triethylamine (B128534) (TEA) as a base. nih.gov The product was obtained in a high yield of 90% after cooling and recrystallization. nih.gov
The reactivity of the leaving group in these SNAr reactions is a critical factor. In studies involving 2-substituted N-methylpyridinium ions, the leaving group order was found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I when reacting with piperidine in methanol. nih.govrsc.org This indicates that the mechanism can be complex, sometimes involving rate-determining deprotonation of the addition intermediate rather than the initial nucleophilic attack. nih.govrsc.org
Table 1: Examples of Nucleophilic Aromatic Substitution for Piperidinyl-Pyridine Synthesis
Precursor Nucleophile Conditions Product Yield Reference 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile Piperidine THF/EtOH (1:3), TEA, reflux, 2-3 h 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile 90% ecampus.com Ring-substituted N-methylpyridinium ions (e.g., 2-chloro, 2-fluoro) Piperidine Methanol 2-(Piperidin-1-yl)-N-methylpyridinium ions Varies [16, 20]
Multicomponent reactions (MCRs) offer an efficient pathway to construct highly functionalized pyridine rings, including analogs of this compound, in a single step from simple starting materials. These reactions are valued for their atom economy and operational simplicity.
One prominent MCR for synthesizing substituted pyridines involves the condensation of an aldehyde, malononitrile, and a thiol in the presence of a catalyst. wpmucdn.com This approach has been used to create 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitrile derivatives, which are structural analogs. wpmucdn.com While this specific example does not incorporate a piperidine ring directly, the methodology can be adapted.
A more direct route to piperidinyl-pyridine analogs involves a one-pot, multicomponent synthesis of 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This is achieved through the condensation of an aldehyde, 1-(naphthalen-1-yl)ethanone, and ethyl cyanoacetate, using ammonium (B1175870) acetate (B1210297) and catalytic amounts of piperidine. nih.gov Here, piperidine acts as a basic catalyst to facilitate the cyclization reaction. nih.gov Similarly, piperidine acetate has been used as a catalyst to synthesize 6-amino-2-pyridone-3,5-dicarbonitriles. diva-portal.org
Table 2: Multicomponent Reactions for the Synthesis of Pyridine Analogs
Reactants Catalyst/Conditions Product Type Reference Aldehyde, Malononitrile, Thiophenol Zn(II) or Cd(II) MOF, solvent-free 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrile nih.gov Aldehyde, 1-(Naphthalen-1-yl)ethanone, Ethyl Cyanoacetate Ammonium Acetate, Piperidine (catalytic), EtOH, ambient temp. 2-Oxo-1,2-dihydropyridine-3-carbonitrile rsc.org Aldehyde, Malononitrile, N-substituted cyanoacetamide Piperidine Acetate 6-Amino-2-pyridone-3,5-dicarbonitriles nih.gov
Transition metal catalysis provides powerful tools for constructing the pyridine core of this compound. ecampus.comelsevier.com These methods often involve the cycloaddition of smaller molecular fragments.
The [2+2+2] cycloaddition reaction is a particularly effective strategy for synthesizing pyridine derivatives. magtech.com.cn This reaction involves the catalyzed cyclotrimerization of two alkyne molecules and a nitrile. By carefully selecting the substrates, this method can be used to build a substituted pyridine ring. Various transition metals, including cobalt, rhodium, and ruthenium, have been employed to catalyze these transformations. magtech.com.cn
Another approach is the [4+2] cycloaddition, or hetero-Diels-Alder reaction, which involves the reaction of a 1-azadiene with an alkyne to form the pyridine ring. rsc.org This can be achieved either thermally or through transition metal catalysis. rsc.org These cycloaddition strategies are versatile for creating a wide range of substitution patterns on the pyridine ring. nih.gov
Furthermore, cross-coupling reactions, such as Suzuki and Stille couplings, are instrumental in synthesizing bipyridine derivatives, which can be precursors or analogs. nih.gov These reactions typically involve the coupling of a halogenated pyridine with a pyridine-boronic acid or -stannane derivative, although challenges can arise from the coordinating nature of the bipyridine product with the metal catalyst. nih.gov
Strategic Derivatization of Precursor Molecules
An alternative to direct synthesis is the modification of pre-existing molecules that already contain either the pyridine or the piperidine moiety.
Halogenated pyridines are versatile and crucial intermediates in the synthesis of this compound. As discussed in the context of SNAr reactions (Section 2.1.1), a halogen atom at the C-6 position of a 2-cyanopyridine (B140075) serves as an excellent electrophilic site for substitution by piperidine. nih.gov
The synthesis often begins with a readily available pyridine derivative, which is then halogenated. For example, 2-aminopyridine (B139424) can undergo electrophilic aromatic substitution with N-Bromosuccinimide (NBS) to yield 2-amino-3-bromopyridine (B76627) derivatives. nih.gov These halogenated intermediates can then be subjected to nucleophilic substitution with piperidine to introduce the desired functionality. This two-step process of halogenation followed by substitution is a common and reliable strategy.
Moreover, a one-pot method has been developed to convert halogenated amides into piperidines and pyrrolidines without the use of metal catalysts, showcasing the versatility of halogenated precursors in constructing cyclic amine structures. mdpi.com
Once the this compound scaffold is formed, further derivatization can be achieved by modifying the piperidine ring itself. The functionalization of a pre-existing piperidine ring is a common strategy in medicinal chemistry to fine-tune the properties of a molecule. researchgate.net
Methods for modifying the piperidine ring include hydrogenation of the corresponding pyridine precursor to form the saturated piperidine ring. nih.gov This is often accomplished using heterogeneous catalysts like cobalt, ruthenium, or nickel. nih.gov Additionally, substituents can be introduced directly onto the saturated piperidine ring. For instance, various piperine (B192125) derivatives have been synthesized by modifying the amide linkage attached to the piperidine nitrogen, demonstrating the feasibility of altering the piperidine moiety while it is part of a larger conjugated system. nih.gov These modifications can introduce new functional groups or change the steric and electronic properties of the piperidine ring, which can be crucial for its intended application. acs.org
Mechanistic Studies of Synthetic Transformations
The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a 6-halopyridine-2-carbonitrile, with piperidine. The mechanism of this transformation has been a subject of detailed investigation.
Nucleophilic aromatic substitution on pyridine rings is regioselective, with a preference for reaction at the C-2 and C-4 positions. stackexchange.com This is attributed to the ability of the electron-withdrawing nitrogen atom in the pyridine ring to stabilize the anionic intermediate, often referred to as a Meisenheimer complex, that is formed during the reaction. stackexchange.com When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is located on the electronegative nitrogen atom, which is a significant stabilizing contribution. stackexchange.com In contrast, attack at the C-3 position does not allow for this stabilization. stackexchange.com
The SNAr reaction generally proceeds through a two-step addition-elimination mechanism. youtube.comyoutube.com The initial step, which is typically the rate-determining step, involves the attack of the nucleophile (piperidine) on the electron-deficient carbon atom of the pyridine ring, leading to the formation of the tetrahedral Meisenheimer intermediate and the disruption of aromaticity. stackexchange.comyoutube.com The second step involves the elimination of the leaving group (e.g., a halide ion), which restores the aromaticity of the pyridine ring and yields the final product. youtube.com
Kinetic studies on the reactions of substituted N-methylpyridinium ions with piperidine have revealed that the mechanism can be more complex. For instance, the reactions can be second-order in piperidine, suggesting that a second molecule of piperidine acts as a base to deprotonate the initial substrate-piperidine adduct in a rate-determining step. nih.gov This deprotonation is followed by the rapid loss of the leaving group. nih.gov The leaving group ability in these reactions does not always follow the typical F > Cl > Br > I order observed in many SNAr reactions, further indicating a more intricate mechanism where the bond to the leaving group is not necessarily broken in the rate-determining step. nih.gov
The general mechanism for the nucleophilic aromatic substitution on a halopyridine is depicted below:
Figure 1: General mechanism of nucleophilic aromatic substitution on a 2-halopyridine with piperidine.
Development of Sustainable and Green Synthesis Protocols
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including substituted pyridines. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the most promising green techniques is the use of microwave-assisted synthesis . Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. mdpi.comnih.govresearchgate.net This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyridines. mdpi.comnih.govresearchgate.net For instance, microwave-assisted synthesis of substituted pyridines has been achieved through multi-component reactions, offering advantages such as short reaction times and high yields. researchgate.net The synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines, for example, has been shown to be more efficient under microwave irradiation compared to conventional heating. mdpi.comnih.gov
Another key aspect of green synthesis is the use of environmentally benign solvents and catalysts . The use of water or ionic liquids as reaction media is a significant improvement over volatile organic solvents. nih.gov For example, the synthesis of 4H-pyran derivatives has been successfully carried out in a mixture of water and an ionic liquid under microwave irradiation, with the ionic liquid being recyclable. nih.gov Furthermore, the development of catalyst-free or metal-free reaction conditions is highly desirable. While many cross-coupling reactions for C-N bond formation rely on transition metal catalysts, efforts are being made to develop alternative, more sustainable catalytic systems.
The principles of green chemistry also encourage the use of multi-component reactions (MCRs) , where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. mdpi.com One-pot syntheses of substituted pyridones have been developed using cost-effective and mild procedures, for instance, by condensing an aldehyde, an active methylene (B1212753) compound, and an amine source at ambient temperature. nih.gov
A specific example of a more traditional, yet efficient, synthesis of a related compound, 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, involves the refluxing of 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile with piperidine in a mixture of THF and ethanol (B145695) with a few drops of triethylamine. nih.gov While effective, this method could potentially be adapted to a greener protocol by replacing the conventional heating with microwave irradiation and exploring the use of a more environmentally friendly solvent system.
The table below summarizes some of the green chemistry approaches applicable to the synthesis of substituted pyridines.
| Green Chemistry Approach | Description | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, higher yields, improved product purity. mdpi.comnih.govresearchgate.net |
| Use of Green Solvents | Replacement of volatile organic solvents with water, ionic liquids, or solvent-free conditions. | Reduced environmental impact, improved safety, potential for solvent recycling. nih.gov |
| Sustainable Catalysts | Development of non-toxic, recyclable, or metal-free catalysts. | Reduced waste, lower cost, avoidance of toxic metal contamination. |
| Multi-Component Reactions | Combining three or more reactants in a single synthetic step. | Increased efficiency, reduced number of steps, lower waste generation. mdpi.com |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 6-(piperidin-1-yl)pyridine-2-carbonitrile, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the protons and carbons within the pyridine (B92270) and piperidine (B6355638) rings.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons. The aromatic protons on the pyridine ring typically appear in the downfield region, with their chemical shifts and coupling constants revealing their substitution pattern. The protons of the piperidine ring appear in the upfield region, with their chemical shifts and multiplicities indicating the chair conformation of the ring and their axial or equatorial positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts differentiate the sp²-hybridized carbons of the pyridine ring and the nitrile group from the sp³-hybridized carbons of the piperidine ring. The carbon attached to the nitrogen in the pyridine ring (C6) and the carbon of the nitrile group (C2) are particularly deshielded.
A detailed analysis of data for structurally related compounds, such as 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, shows characteristic signals for the piperidine protons at approximately 3.76 ppm and 1.48-1.73 ppm. researchgate.net For piperidine itself, protons alpha to the nitrogen typically resonate around 2.79 ppm, while the other methylene (B1212753) protons are found between 1.46-1.58 ppm. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine H-3 | 7.0 - 7.2 | d |
| Pyridine H-4 | 7.6 - 7.8 | t |
| Pyridine H-5 | 6.8 - 7.0 | d |
| Piperidine H-2', H-6' (axial & equatorial) | 3.5 - 3.7 | m |
| Piperidine H-3', H-5' (axial & equatorial) | 1.6 - 1.8 | m |
| Piperidine H-4' (axial & equatorial) | 1.5 - 1.7 | m |
Note: Predicted values are based on typical ranges for similar structural motifs.
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C2 | ~135 |
| Pyridine C3 | ~115 |
| Pyridine C4 | ~140 |
| Pyridine C5 | ~110 |
| Pyridine C6 | ~160 |
| Nitrile CN | ~118 |
| Piperidine C2', C6' | ~45 |
| Piperidine C3', C5' | ~26 |
| Piperidine C4' | ~24 |
Note: Predicted values are based on established chemical shift ranges for pyridine and piperidine derivatives. evitachem.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A sharp, strong band around 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring are observed just below 3000 cm⁻¹. The C-N stretching vibrations of the piperidinyl group and the C=C and C=N stretching vibrations of the pyridine ring will appear in the fingerprint region (1600-1000 cm⁻¹). For comparison, a related compound, 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, displays a nitrile peak at 2190 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (Piperidine) | Stretch | 2850 - 2960 | Strong |
| Nitrile (C≡N) | Stretch | 2220 - 2230 | Strong, Sharp |
| Aromatic C=C, C=N | Stretch | 1400 - 1600 | Medium-Strong |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also typically strong and easily identifiable in the Raman spectrum. The symmetric breathing vibrations of the pyridine ring often give rise to a strong Raman signal.
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the molecular formula (C₁₁H₁₃N₃).
The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and various fragment ions. Key fragmentation pathways would likely involve the loss of the piperidine ring or parts of it, and potentially the loss of HCN from the pyridine ring. The base peak in the mass spectrum of piperidine itself is at m/z 84, corresponding to the loss of a hydrogen atom.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 187 | [M]⁺ (Molecular Ion) |
| 186 | [M-H]⁺ |
| 103 | [M - Piperidine]⁺ |
| 84 | [Piperidine - H]⁺ |
Note: These are predicted fragments based on the compound's structure.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the searched literature, analysis of closely related structures provides valuable insights.
For instance, the crystal structures of "2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile" and "4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile" researchgate.net both confirm that the piperidine ring adopts a stable chair conformation in the solid state. It is expected that this compound would exhibit similar conformational behavior for its piperidine moiety. The pyridine ring would be planar, and the analysis would reveal the dihedral angle between the pyridine and piperidine rings.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The pyridine and nitrile groups act as chromophores. The spectrum would likely show π→π* transitions characteristic of the substituted pyridine ring system.
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. While not all molecules fluoresce, the extended π-system of the pyridine ring, influenced by the electron-donating piperidine group and the electron-withdrawing nitrile group, may result in fluorescent properties. The synthesis of novel fluorescent compounds based on pyridine-acrylonitrile derivatives has been reported, suggesting that the target compound may exhibit interesting photophysical properties. The exact absorption and emission maxima, as well as the quantum yield, would need to be determined experimentally.
Reactivity Profiles and Mechanistic Insights
Reactivity of the Pyridine (B92270) Nitrile Group: Nucleophilic Addition and Cycloaddition Reactions
The nitrile group (—C≡N) attached to the C2 position of the pyridine ring is a primary site for nucleophilic attack. The electronegativity of the nitrogen atom in the nitrile group, compounded by the electron-withdrawing nature of the pyridine ring nitrogen, renders the nitrile carbon electrophilic. This facilitates nucleophilic addition reactions across the carbon-nitrogen triple bond. chemguide.co.uk
Studies on related 2-cyanopyridine (B140075) derivatives have shown that they are generally more reactive towards nucleophiles than their benzonitrile (B105546) counterparts. nih.gov The reaction often proceeds through the formation of an intermediate thioimidate when a thiol is the nucleophile, which can then undergo intramolecular cyclization. nih.gov For instance, the reaction of 2-cyanopyridine with a cysteine-containing peptide can lead to the formation of a thiazoline (B8809763) ring. nih.gov This reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring. rsc.org In the case of 6-(piperidin-1-yl)pyridine-2-carbonitrile, the piperidine (B6355638) group at the C6 position acts as an electron-donating group, which might modulate the electrophilicity of the nitrile carbon compared to an unsubstituted 2-cyanopyridine.
The nitrile group can also participate in cycloaddition reactions. The [2+2+2] cycloaddition is a powerful, atom-efficient method for constructing carbo- and heterocyclic systems, and nitriles are effective participants in these transformations. rsc.org These reactions, often catalyzed by organometallic complexes, can involve the combination of the nitrile with two other unsaturated components, such as alkynes, to form highly substituted aromatic rings. rsc.org While thermal [2+2] cycloadditions are often forbidden, photochemical [2+2] reactions provide a viable route to four-membered rings. libretexts.orglibretexts.org Theoretical studies, such as the correlation diagram method, help predict whether a cycloaddition will be thermally or photochemically allowed. youtube.com
Table 1: General Reactivity of the 2-Cyanopyridine Moiety
| Reaction Type | Reagent/Condition | Product Type |
|---|---|---|
| Nucleophilic Addition | Thiols (e.g., Glutathione) | Thiazoline derivatives |
| Nucleophilic Addition | Hydrogen Cyanide | Hydroxynitriles |
| [2+2+2] Cycloaddition | Alkynes, Metal Catalyst | Substituted Pyridines/Benzenes |
Chemical Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic, similar to a tertiary amine. wikipedia.orggcwgandhinagar.com It readily reacts with electrophiles, such as protonic acids and alkyl halides. wikipedia.orggcwgandhinagar.com
Protonation results in the formation of a pyridinium (B92312) cation. wikipedia.org Alkylation with alkyl halides leads to quaternary N-alkylpyridinium salts. gcwgandhinagar.com This quaternization introduces a formal positive charge on the nitrogen atom, which significantly alters the electronic properties of the pyridine ring. The positively charged ring becomes highly activated towards nucleophilic attack, particularly at the C2 and C4 positions, while becoming even more deactivated towards electrophilic aromatic substitution. wikipedia.orguoanbar.edu.iq The nitrogen atom can also be oxidized by peracids to form the corresponding pyridine N-oxide. wikipedia.org
In this compound, the presence of the electron-donating piperidine group at the C6 position increases the electron density on the pyridine ring, enhancing the basicity and nucleophilicity of the pyridine nitrogen compared to unsubstituted pyridine. Conversely, the electron-withdrawing nitrile group at the C2 position counteracts this effect to some extent.
Reactivity of the Piperidine Nitrogen Atom and its Conformational Influence
The piperidine substituent contains a secondary amine nitrogen atom, which is also basic and nucleophilic. wikipedia.org This nitrogen has a lone pair of electrons in an sp³ hybrid orbital, making it more basic than the sp²-hybridized pyridine nitrogen. uoanbar.edu.iq It can participate in typical reactions of secondary amines, such as acylation, alkylation, and condensation reactions with carbonyl compounds to form enamines. wikipedia.org
Table 2: Comparison of Nitrogen Atom Basicity
| Nitrogen Atom Location | Hybridization | General Basicity | Influencing Factors on the Target Molecule |
|---|---|---|---|
| Pyridine Ring | sp² | Weakly Basic | Enhanced by electron-donating piperidine group; Reduced by electron-withdrawing nitrile group. uoanbar.edu.iq |
| Piperidine Ring | sp³ | Basic (similar to aliphatic amines) | Generally more basic than the pyridine nitrogen. uoanbar.edu.iq |
Regioselectivity and Stereoselectivity in Chemical Reactions
Regioselectivity refers to the preference for one direction of bond making or breaking over other possibilities. wikipedia.org In reactions involving this compound, the substitution pattern dictates the likely sites of reaction.
Nucleophilic Aromatic Substitution (SNAr): If a leaving group were present on the pyridine ring, nucleophilic attack would be strongly directed to the C2 and C4 positions, which are activated by the ring nitrogen. uoanbar.edu.iq The presence of the nitrile group at C2 would further activate this position.
Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. uoanbar.edu.iq When it does occur, it typically favors the C3 and C5 positions. pearson.com
Reactions at the Piperidine Ring: Reactions on the piperidine ring itself are also possible, though they would compete with reactions on the more reactive pyridine system.
Stereoselectivity, the preferential formation of one stereoisomer over another, would be a key consideration in reactions that create new chiral centers. For example, the reduction of the pyridine ring could lead to various stereoisomers of a substituted piperidine. The stereoselective addition of reagents to pyridine-N-oxides has been shown to produce specific trans-disubstituted products. acs.org Similarly, the hydrogenation of substituted pyridines can be cis-selective. nih.gov In any reaction involving this compound that generates a new stereocenter, the existing steric bulk of the piperidine and its conformation would likely influence the stereochemical outcome.
Theoretical and Experimental Investigation of Reaction Mechanisms
Understanding the precise mechanisms of reactions involving this compound requires a combination of theoretical and experimental approaches.
Theoretical Investigations: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. nih.gov DFT calculations can be used to:
Determine ground-state geometries and conformational preferences of the molecule. researchgate.netnih.gov
Calculate the distribution of electron density and molecular orbitals (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack. researchgate.net
Model transition states to determine activation energies and predict the most likely reaction pathways.
Elucidate the origins of regioselectivity and stereoselectivity, for instance by using the aryne distortion model to explain reactivity in pyridyne intermediates. nih.gov
Experimental Investigations: Kinetic studies are crucial for elucidating reaction mechanisms experimentally. For example, in nucleophilic aromatic substitution reactions of pyridinium ions, the reaction order with respect to the nucleophile can reveal whether the initial addition or a subsequent deprotonation step is rate-determining. nih.gov A second-order dependence on the nucleophile (piperidine) was observed in the reaction with N-methylpyridinium compounds, suggesting a mechanism where a second molecule of the nucleophile acts as a base in the rate-determining proton transfer step. nih.gov
Product analysis, including spectroscopic identification of intermediates and final products using techniques like NMR and mass spectrometry, provides direct evidence for the course of a reaction. The synthesis and isolation of proposed intermediates can further validate a mechanistic hypothesis.
Computational and Theoretical Chemistry Investigations
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
For derivatives of the pyridine-carbonitrile scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating key interactions responsible for their activity. For instance, studies on complex derivatives have explored their binding to sigma receptors (σR), which are implicated in various neurological disorders. scribd.comnih.gov In these simulations, compounds are docked into the crystal structure of the receptor, and the resulting poses are scored based on binding energy.
Key interactions observed for related pyridine-dicarbonitrile derivatives at the σ1 receptor include hydrogen bonds and π-anion interactions with specific amino acid residues like Asp29 and Glu73. scribd.com The orientation of the molecule within the binding pocket, such as the proximity of the pyridine (B92270) ring or other substituents to the cell membrane, can significantly influence the binding score and affinity. scribd.com
The binding energies calculated from these simulations provide a quantitative estimate of binding affinity. For a series of related 2,6-disubstituted pyridine-3,5-dicarbonitriles, docking scores against the σ1 receptor were found to be in the range of -10 to -12 kcal/mol, indicating strong potential interactions. scribd.com
Table 1: Molecular Docking Scores of Representative Pyridine-Dicarbonitrile Derivatives against Sigma Receptors
| Compound Derivative | Target Receptor | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Derivative 3 | σ1R | -12.0 | scribd.com |
| Derivative 5 | σ1R | -11.2 | nih.gov |
| Derivative 6 | σ1R | -11.7 | scribd.com |
| Derivative 9 | σ1R | -11.1 | scribd.com |
| Derivative 12 | σ1R | -10.4 | scribd.com |
| Derivative 5 | σ2R | -7.9 | scribd.com |
| Derivative 6 | σ2R | -8.1 | scribd.com |
Note: The derivatives listed are complex structures related to 6-(piperidin-1-yl)pyridine-2-carbonitrile, as reported in the cited literature.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and interactions.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For pyridine derivatives, DFT calculations are used to determine optimized geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govbas.bg
The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. These calculations can elucidate the charge distribution across the molecule, identifying electron-rich and electron-poor regions that are susceptible to electrophilic or nucleophilic attack, respectively. nih.gov Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, provide further quantitative measures of the molecule's chemical behavior. Such studies on related pyridine derivatives have helped to correlate their structural features with observed biological activities. nih.gov
The protonation state of a molecule at physiological pH is a critical determinant of its biological activity, influencing its solubility, membrane permeability, and ability to interact with target receptors. nih.govnih.gov For this compound, two primary sites are available for protonation: the nitrogen atom of the piperidine (B6355638) ring and the nitrogen atom of the pyridine ring.
Computational methods are widely used to predict the acid dissociation constant (pKa), which quantifies the tendency of a compound to donate or accept a proton. DFT calculations, often using functionals like B3LYP or WB97XD combined with a continuum solvation model (e.g., IEF-PCM), can accurately predict pKa values for different ionizable groups. researchgate.netnih.gov These calculations involve computing the Gibbs free energy change for the protonation/deprotonation reaction in a solvent, typically water. researchgate.netnih.gov By comparing the calculated pKa values for the piperidine and pyridine nitrogens, it is possible to determine which site is more basic and therefore more likely to be protonated at a given pH. For piperidine-containing compounds, understanding the protonation state is crucial, as a positively charged nitrogen atom is often required for efficient binding to targets like the sigma receptor. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Analysis
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to refine the binding poses. rsc.org
In the context of pyridine derivatives, a 100-nanosecond MD simulation can be performed on a ligand-protein complex predicted by docking. rsc.org The stability of the complex is analyzed by monitoring the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex is indicated by the RMSD values reaching a plateau with minimal fluctuations. rsc.org Furthermore, the Root-Mean-Square Fluctuation (RMSF) of individual amino acid residues can be calculated to identify which parts of the protein are flexible and which are directly involved in stable interactions with the ligand. rsc.org These simulations provide a more accurate estimation of binding affinity by accounting for conformational changes and the effects of solvent.
In Silico Prediction of Potential Biological Targets and Pathways
In silico target fishing is a computational strategy used to identify potential protein targets for a given bioactive compound. This approach is invaluable for elucidating a compound's mechanism of action, predicting potential off-target effects, or identifying new therapeutic applications (drug repurposing). Target fishing methods can be broadly categorized as ligand-based, which rely on the similarity of the query molecule to known active compounds, or receptor-based, which involve docking the molecule against a large database of protein structures.
For derivatives of this compound, computational studies have successfully identified potential biological targets. As mentioned, molecular docking simulations pointed towards sigma receptors (σ1R and σ2R) as high-affinity targets for several complex pyridine-dicarbonitrile analogs. scribd.comnih.gov These findings are significant as sigma receptors are involved in a range of conditions including neuropathic pain and other neurological disorders, suggesting a potential therapeutic avenue for this class of compounds. scribd.com The identification of these targets through computational means provides a strong rationale for subsequent experimental validation and lead optimization efforts.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidating the Influence of Piperidine (B6355638) Ring Substituents on Biological Activity
The piperidine ring is a prevalent heterocyclic framework in a vast number of pharmaceuticals and bioactive natural products. ajchem-a.comresearchgate.netbeilstein-journals.org Its presence is often crucial for modulating pharmacokinetic properties, acting as a linker, or directly participating in target binding. beilstein-journals.org The biological activity of molecules containing this scaffold can be finely tuned by introducing substituents onto the piperidine ring or by modifying its core structure.
Research into 6-substituted pyridine (B92270) derivatives has demonstrated a clear structure-activity relationship linked to the nature of the cyclic amine at this position. A study comparing different substituents found that biological activity decreased in the order of piperidine > pyrrolidine (B122466) > morpholine. nih.gov This trend suggests that the basicity and lipophilicity of the substituent are key determinants of efficacy, as piperidine and pyrrolidine are more basic than morpholine. nih.gov In the development of novel influenza virus inhibitors, SAR studies revealed that the ether linkage connecting the piperidine ring to a quinoline (B57606) core was essential for the observed inhibitory activity. rsc.org
The diverse pharmacological actions associated with piperidine derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, underscore the versatility of this structural motif in drug design. ajchem-a.comijnrd.org
| Substituent at Pyridine C6-Position | Relative Biological Activity | Key Observations | Source |
|---|---|---|---|
| Piperidine | High | More basic and lipophilic compared to morpholine. | nih.gov |
| Pyrrolidine | Moderate-High | Similar basicity to piperidine but with lower lipophilicity. Found to be equally active in some antimicrobial studies. | nih.gov |
| Morpholine | Low | Less basic than piperidine and pyrrolidine. | nih.gov |
The Role of the Carbonitrile Group in Biological Interactions and Chemical Reactivity
The carbonitrile (cyano) group is a critical functional moiety that significantly influences the electronic properties, binding capabilities, and chemical reactivity of the parent molecule. Pyridine carbonitrile scaffolds are recognized as valuable intermediates in the synthesis of pharmacologically active compounds, particularly antimicrobials. researchgate.net Nicotinonitriles, or cyanopyridines, are associated with a range of biological effects, including anti-inflammatory, analgesic, antihypertensive, and antitumor activities. acs.org
The nitrogen atom of the carbonitrile group can act as a hydrogen bond acceptor, a fundamental interaction in biological systems. researchgate.net In the crystal structure of 2-amino-6-(piperidin-1-yl)-4-p-tolylpyridine-3,5-dicarbonitrile, molecules are linked through N—H⋯N hydrogen bonds, where the cyano nitrogen participates in the crystal packing. researchgate.net This capacity for hydrogen bonding is crucial for the interaction of these molecules with biological targets.
Furthermore, the carbonitrile group is a versatile chemical handle. For instance, a vicinal amino-cyano group on a heterocyclic ring provides a reactive site for the synthesis of a wide array of new compounds, highlighting its utility in medicinal chemistry. nih.gov In silico studies on substituted aminonitriles have predicted moderate bioactivity as GPCR ligands and inhibitors of enzymes and kinases, further supporting the importance of the aminonitrile structural motif in biological interactions. mdpi.com
Impact of Pyridine Ring Substitutions on Pharmacological Profiles
The pyridine ring serves as a core scaffold in numerous drugs, and its substitution pattern is a key determinant of the pharmacological profile. researchgate.netnih.gov The nitrogen atom in the pyridine ring alters its physicochemical properties compared to a benzene (B151609) ring, modulating lipophilicity and enhancing aqueous solubility and hydrogen bonding capacity. nih.gov
SAR studies consistently show that the type, number, and position of substituents on the pyridine ring can dramatically alter biological activity. For example, in one series of pyridine derivatives, antiproliferative activity was directly related to the number and position of methoxy (B1213986) groups. nih.gov Similarly, the introduction of a phenyl group at the C4 position of certain pyridine dicarbonitriles was found to significantly decrease their affinity for the σ1 receptor. mdpi.com The replacement of the pyridine ring with a less basic pyrazine (B50134) ring led to a near-complete loss of antimycobacterial activity in one class of compounds, emphasizing the essential role of the pyridine core for that specific biological function. nih.gov
These findings illustrate that modifications to the pyridine ring are a powerful strategy for optimizing the potency and selectivity of bioactive compounds.
| Compound Series | Pyridine Ring Substitution | Impact on Pharmacological Profile | Source |
|---|---|---|---|
| Antiproliferative Pyridines | Addition of O-CH3 groups | Increased number of methoxy groups correlated with lower IC50 values (higher potency). | nih.gov |
| Sigma Receptor Ligands | Insertion of a phenyl group at C4 | Significantly decreased σ1R affinity in several analogues. | mdpi.com |
| Antimycobacterial Agents | Replacement of pyridine with pyrazine | Resulted in negligible activity, indicating the pyridine ring is crucial. | nih.gov |
| Ion-Sensing Polymers | Meta-substitution pattern | Provided proper spatial arrangement for selective binding of palladium ions. | rsc.org |
Stereochemical Effects on Biological Activity and Binding Affinity
Stereochemistry plays a pivotal role in pharmacology, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like proteins and receptors. nih.govjuniperpublishers.com Enantiomers of a chiral drug can exhibit markedly different biological activities, where one may be therapeutic and the other inactive or even toxic. nih.govjuniperpublishers.com
The specific stereoconfiguration of a molecule is often essential for its desired pharmacological effect. For instance, the M2-sparing antagonistic activity of one novel muscarinic receptor antagonist is attributed to its specific (2R, 1R) stereochemistry. nih.gov Studies on chiral 1,4-dihydropyridine (B1200194) derivatives have shown that individual enantiomers possess distinct binding affinities for the A3 adenosine (B11128) receptor, which can be rationalized by how their different three-dimensional structures fit within the receptor's binding pocket. nih.gov The separation and evaluation of enantiomers are therefore critical steps in drug development to identify the most potent and selective isomer. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to modern drug design. nih.gov It aims to build statistical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby saving time and resources in the drug discovery process. nih.govbio-hpc.eu
The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors (properties derived from the 2D or 3D structure), selecting the most relevant descriptors, generating a mathematical model using statistical methods, and rigorously validating the model's predictive power. nih.govmdpi.comtsijournals.com Validation is performed using both internal methods, such as leave-one-out cross-validation (yielding a Q² value), and external methods, which test the model's ability to predict the activity of an independent set of compounds. nih.govmdpi.comunc.edu
Various QSAR methodologies have been applied to piperidine-containing compounds. Studies have utilized techniques like multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) to successfully model the activity of piperidine derivatives as CCR5 antagonists and GlyT1 inhibitors. mdpi.comnih.gov Advanced, higher-dimensional methods like 6D-QSAR may offer even better predictive performance compared to traditional 3D-QSAR. nih.govresearchgate.net These computational models not only predict activity but also provide insights into the structural features that are critical for a desired biological effect, guiding the design of more potent and selective molecules. researchgate.netnih.gov
| Compound Class Studied | QSAR Method(s) | Key Validation Parameter(s) | Source |
|---|---|---|---|
| Piperidine Derivatives (CCR5 Antagonists) | FA-MLR, PLS, ANN | Internal validation (Q² = 0.514), external validation (R²pred = 0.565) | nih.gov |
| Azetidine-2-carbonitriles (Antimalarials) | GFA-MLR | R² = 0.9465, Q²cv = 0.8981, R²pred = 0.6915 | nih.gov |
| Bicyclo Benzamides (GlyT1 Inhibitors) | MLR, MNLR | Internal validation (Q²cv = 0.57), external R² > 0.6 | mdpi.com |
| Pyrrolo[3,4-c]Pyridine Derivatives (Anti-HIV) | GFA-MLR | R² = 0.9334, R²adj = 0.9038 | tsijournals.com |
Exploring Structure-Property Relationships relevant to Advanced Applications
Beyond pharmacology, the unique structural features of 6-(piperidin-1-yl)pyridine-2-carbonitrile analogues lend themselves to advanced applications in materials science and sensor technology. Structure-property relationship (SPR) studies in this area aim to correlate molecular structure with specific physical or chemical properties.
A notable example is the development of conjugated polymers containing 2,6-substituted pyridine derivatives for use in chemical sensors. rsc.org Research has shown that a polymer incorporating a meta-substituted pyridine unit can act as a highly selective and sensitive sensor for palladium (Pd²⁺) ions in aqueous solutions. rsc.org The specific spatial arrangement provided by the pyridine substitution pattern allows for selective binding of the metal ion, which in turn modulates the polymer's photoluminescence and UV-Vis absorption properties. rsc.org This demonstrates a clear relationship between the heterocyclic structure and the property of selective ion detection.
In a different application, computational studies using density functional theory have explored the potential of related heterocyclic compounds to act as corrosion inhibitors. ajchem-a.com The electronic properties and energy band gaps of the molecules were calculated to predict their ability to shield metal surfaces from rust, establishing a link between molecular structure and a material protection property. ajchem-a.com These examples highlight the potential to leverage the structural features of pyridine-piperidine systems for creating novel functional materials.
Preclinical Biological Activity and Mechanism of Action Excluding Human Data
Receptor Binding and Modulation Studies
Interaction with Adenosine (B11128) Receptors (ADORA1)
There is no specific information available from preclinical studies regarding the interaction of 6-(piperidin-1-yl)pyridine-2-carbonitrile with the adenosine A1 receptor (ADORA1) or other adenosine receptor subtypes. Medicinal chemistry research has explored various heterocyclic compounds, including pyridine (B92270) derivatives, as potential ligands for adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes nih.govnih.govmdpi.com. However, binding affinities and functional data for this compound remain uncharacterized.
Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)
No specific in vitro data on the anti-proliferative or cytotoxic effects of this compound against cancer cell lines has been documented in the available literature. The pyridine and nicotinonitrile scaffolds are prevalent in compounds designed as potential anticancer agents, with many derivatives showing activity against a wide range of cancer cell lines, including those from lung, breast, and colon cancers wisdomlib.orgresearchgate.netnih.gov. Studies on related pyridine derivatives have reported significant cytotoxic effects, with some compounds achieving IC₅₀ values in the low micromolar range acs.orgnih.gov. The mechanism of action for some of these related compounds has been linked to the induction of cell cycle arrest researchgate.net. Despite these findings for the broader chemical class, specific IC₅₀ values and detailed cytotoxic profiles for this compound are not available.
Antimicrobial and Antiviral Potentials (In Vitro and Preclinical Models)
Specific studies evaluating the in vitro or preclinical antimicrobial and antiviral potential of this compound have not been reported. The pyridine nucleus is a common feature in many compounds investigated for antibacterial, antifungal, and antiviral properties nih.govresearchgate.net. Research into related structures, such as other pyridine carbonitrile derivatives, has indicated promising antimicrobial activity against various pathogens researchgate.net. However, without direct testing, the antimicrobial and antiviral efficacy of this compound remains unknown.
Anti-inflammatory Effects (Preclinical Models)
There is no available data from preclinical models on the anti-inflammatory effects of this compound. Pyridine-based structures have been explored for the development of novel anti-inflammatory agents, with some analogues showing activity in preclinical models of inflammation srce.hrnih.gov. These related compounds have been investigated for their potential to modulate inflammatory pathways, but specific research on this compound in this context is absent.
Neuropharmacological Activities and Potential Therapeutic Relevance (Preclinical Models)
The neuropharmacological profile of this compound has not been investigated in preclinical models. The piperidine (B6355638) moiety is a key structural element in many centrally acting agents, and in silico predictions have suggested that novel piperidine derivatives may have potential applications in treating central nervous system diseases clinmedkaz.org. Furthermore, complex pyridine derivatives containing a piperidine group have been synthesized and shown to interact with targets relevant to neurological disorders, such as sigma receptors mdpi.com. Nevertheless, no specific in vivo or in vitro neuropharmacological data for this compound is currently available.
Antioxidant Properties and Radical Scavenging Activity
Specific experimental data on the antioxidant and radical scavenging properties of this compound is not available. Pyridine and its derivatives have been the subject of antioxidant studies, with various assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test being used to evaluate their potential ekb.eg. While some related pyridine carbonitriles have demonstrated promising antioxidant activity, the specific capacity of this compound as a radical scavenger has not been determined researchgate.net.
Elucidation of Mechanism of Action at Cellular and Molecular Levels
Without established biological activity, the cellular and molecular mechanism of action for this compound cannot be elucidated. For other biologically active pyridine derivatives, mechanisms such as the inhibition of key cellular signaling pathways involving protein kinases (e.g., AKT1, Aurora kinase) and growth factor receptors (e.g., ERα, HER2) have been proposed, often supported by molecular docking studies researchgate.netekb.eg. However, no such mechanistic studies pertaining to this compound have been published.
Advanced Applications in Materials Science and Catalysis
Integration into Functional Materials and Organic Light-Emitting Diodes (OLEDs)
While direct studies on the integration of 6-(piperidin-1-yl)pyridine-2-carbonitrile into Organic Light-Emitting Diodes (OLEDs) are not extensively documented in publicly available literature, the broader class of pyridine-based functional materials has shown significant promise in this area. Pyridine-appended pyrene (B120774) derivatives, for instance, have been successfully developed and investigated as hole-transporting materials (HTMs) for OLED applications. nih.gov These materials exhibit suitable Highest Occupied Molecular Orbital (HOMO) energy levels (around 5.6 eV), which align well with the work function of common anodes like indium tin oxide (ITO) and the HOMO of the light-emitting layer, thereby facilitating efficient hole injection. nih.gov
The design of such materials often involves creating a large dihedral angle between the pyrene and pyridine (B92270) units to ensure poor π-electronic communication, a feature that can be beneficial for device stability. nih.gov The incorporation of various functional groups onto the pyridine ring allows for the fine-tuning of the material's electro-optical properties. For example, devices fabricated with pyrene-pyridine based HTMs have demonstrated high luminance, excellent current efficiency, and noteworthy external quantum efficiencies (EQE), with some showing a remarkable roll-up in performance at higher luminance levels. nih.gov Given these precedents, this compound, with its inherent electronic characteristics, presents a compelling scaffold for the design of novel charge-transporting or emissive materials for next-generation OLEDs.
Application as Ligands in Homogeneous and Asymmetric Catalysis
The pyridine-piperidine scaffold is a well-established motif in the design of ligands for a variety of catalytic transformations. The nitrogen atoms within the pyridine and piperidine (B6355638) rings can act as effective coordination sites for a wide range of transition metals. Pyridine(diimine) iron complexes, for example, have been shown to be competent precatalysts for selective [2+2]-cycloaddition reactions. princeton.edu
In the realm of asymmetric catalysis, chiral ligands are paramount for achieving high enantioselectivity. The modular nature of pyridine-containing ligands allows for the straightforward introduction of chiral elements. For instance, modular pyridinyl peptide ligands have been successfully employed in copper-catalyzed asymmetric allylic substitutions, enabling the enantioselective synthesis of molecules with quaternary carbon atoms. nih.gov Furthermore, the combination of a chiral pyridine-2,6-bis(oxazoline) (pybox) ligand with a cyclometalated N-heterocyclic carbene (NHC) on a ruthenium(II) center has been shown to generate highly effective catalysts for enantioselective nitrenoid chemistry, including ring contractions and C(sp³)–H aminations with high enantiomeric excesses. nih.gov
While specific catalytic applications of this compound are not extensively detailed, its structure suggests significant potential. The piperidine and pyridine nitrogens can act as a bidentate ligand, and the nitrile group could be further functionalized to introduce additional coordinating sites or chiral auxiliaries, making it a promising candidate for the development of novel catalysts for both homogeneous and asymmetric transformations.
Development of Hybrid Nanomaterials Incorporating Pyridine-Piperidine Carbonitrile Units
The development of organic-inorganic hybrid nanomaterials is a rapidly growing field, driven by the potential to create materials with synergistic properties. mdpi.com These materials combine the functionalities of organic molecules with the unique physical and chemical properties of inorganic nanoparticles. While the direct incorporation of this compound into hybrid nanomaterials is an emerging area of research, the fundamental principles of their synthesis are well-established.
Typically, the organic component, such as a pyridine derivative, can be grafted onto the surface of inorganic nanoparticles or integrated into a polymer matrix that encapsulates the nanoparticles. For instance, pyridine-based syntheses have been successfully used to produce cobalt nitride (CoN), nickel nitride (Ni3N), and copper nitride (Cu3N) nanoparticles at low temperatures. rsc.org In such processes, pyridine can act as a solvent and a coordinating agent, influencing the size, crystallinity, and stability of the resulting nanoparticles.
The synthesis of hybrid nanomaterials often involves techniques like in situ polymerization or the self-assembly of pre-functionalized components. nih.gov The pyridine and nitrile functionalities of this compound offer multiple anchor points for interaction with inorganic surfaces or for polymerization, making it a versatile building block for creating novel hybrid nanomaterials with tailored optical, electronic, or catalytic properties.
Role as Corrosion Inhibitors
Pyridine derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. ui.ac.id Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. nih.govuotechnology.edu.iq The presence of heteroatoms like nitrogen and π-electrons in the aromatic ring facilitates this adsorption. ui.ac.id
The efficiency of pyridine-based inhibitors is often enhanced by the presence of substituent groups. The this compound molecule contains both a piperidine ring and a nitrile group, which are expected to enhance its corrosion inhibition properties. The nitrogen atom of the piperidine ring and the pyridine ring, along with the nitrile group, can act as active centers for adsorption onto the metal surface.
Studies on related carbonitrile and pyridine derivatives have demonstrated their effectiveness in protecting carbon steel in hydrochloric acid solutions. nih.govpeacta.org The inhibition efficiency of these compounds typically increases with their concentration.
Table 1: Corrosion Inhibition Efficiency of a Pyridine Derivative (ABCP) on Mild Steel in 0.5 M HCl at 25°C
| Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0.0 | - | - |
| 0.1 | - | 90.1 |
| 0.2 | - | 93.5 |
| 0.3 | - | 95.8 |
| 0.4 | - | 97.2 |
| 0.5 | - | 98.4 |
Data adapted from a study on a related pyridine derivative, 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP). uotechnology.edu.iq
The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. peacta.org The protective film formed by the inhibitor molecules has been confirmed by surface analysis techniques such as scanning electron microscopy (SEM). uotechnology.edu.iq
Precursors for the Synthesis of Dyes and Pigments
Azo dyes, characterized by the presence of one or more azo (−N=N−) groups, represent a significant class of synthetic colorants used in various industries. wikipedia.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. nih.gov
While there is no specific literature detailing the use of this compound as a direct precursor for dyes, its chemical structure suggests its potential in this area. The pyridine ring can be functionalized to introduce a primary amino group, which can then be diazotized. For instance, amination of the pyridine ring could yield an aminopyridine derivative suitable for diazotization. This diazonium salt could then be coupled with various aromatic or heterocyclic compounds to produce a wide range of azo dyes.
Furthermore, pyridinone derivatives, which can be synthesized from precursors containing a nitrile group, are known intermediates in the preparation of bright and lightfast disperse dyes. mdpi.commdpi.com The nitrile group in this compound could potentially be hydrolyzed and cyclized to form a pyridinone structure, which could then be used as a coupling component in azo dye synthesis. The resulting dyes could exhibit interesting color properties and good fastness on synthetic fibers like polyester. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(piperidin-1-yl)pyridine-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine-2-carbonitrile derivatives and piperidine. For example, N-acylation steps under controlled conditions (e.g., using chloroacetyl chloride in the presence of a base like triethylamine) can introduce functional groups while preserving the nitrile moiety . Optimization includes adjusting reaction temperature (e.g., 0–5°C for exothermic steps), solvent polarity (acetonitrile or DMF for solubility), and catalyst selection (e.g., cesium carbonate for deprotonation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., piperidine protons at δ 1.5–2.5 ppm, pyridine ring protons at δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 202.12) .
- X-ray Crystallography : Resolves bond angles and stereochemistry in crystalline derivatives (e.g., C–N bond lengths of ~1.34 Å in piperidine-pyridine systems) .
Advanced Research Questions
Q. How can computational modeling and docking studies be applied to predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with enzymes (e.g., dipeptidyl peptidase IV, DPP-IV) or receptors. The nitrile group may act as a hydrogen bond acceptor, while the piperidine ring contributes hydrophobic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity data from analogs (e.g., antimicrobial IC values from structurally related compounds) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under consistent conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted starting materials) can skew activity results .
- Structural Analog Comparison : Cross-reference data with analogs like 5-chloro-N-(4-methylpiperidin-1-yl)-2-(4-cyanophenyl)acetamide, which shares a piperidine-carbonitrile scaffold but exhibits divergent anticancer activity .
Q. How do structural modifications to the pyridine or piperidine moieties alter the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce logP values and improve aqueous solubility. For example, adding a methyl group to piperidine increases lipophilicity (ΔlogP +0.5) .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation of piperidine) .
- In Silico ADME Prediction : Tools like SwissADME predict bioavailability (%F >30% for derivatives with <5 hydrogen bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
